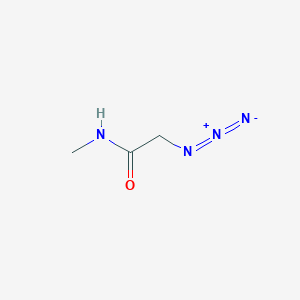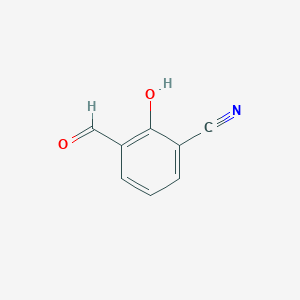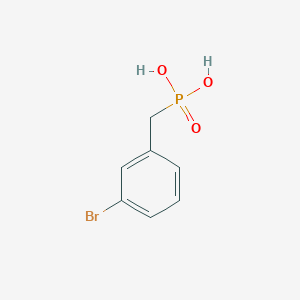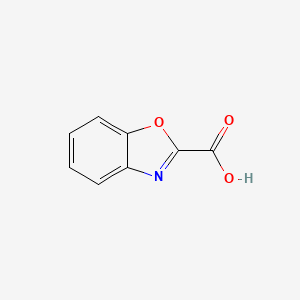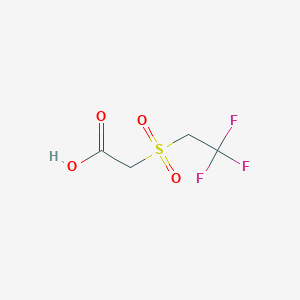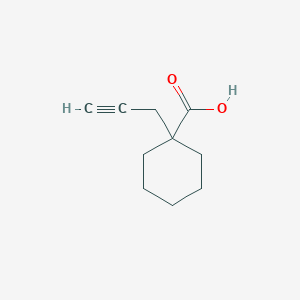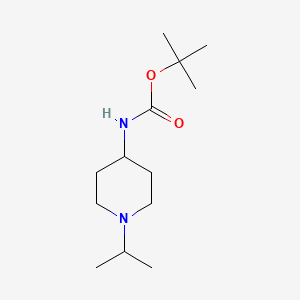
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
Vue d'ensemble
Description
“tert-Butyl (1-isopropylpiperidin-4-yl)carbamate” is a chemical compound with the formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is primarily used for research purposes.
Synthesis Analysis
The synthesis of carbamates, such as “tert-Butyl (1-isopropylpiperidin-4-yl)carbamate”, can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst enables the direct conversion of low-concentration CO 2 into carbamates .Applications De Recherche Scientifique
Peptide Synthesis
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate: is utilized in the solid-phase synthesis of peptides. This compound acts as an amine protecting group, which is crucial during the synthesis process to prevent unwanted side reactions. The BOC group protects the amine functionality while other reactions are carried out, and then it can be selectively removed under mild acidic conditions without disturbing other sensitive functional groups in the peptide chain .
Medicinal Chemistry
In medicinal chemistry, this compound is used to synthesize small molecules that can mimic the structure of peptides. These molecules are often used as drug candidates for various diseases. The BOC group in 4-(BOC-Amino)-1-isopropylpiperidine provides a way to introduce nitrogen-containing side chains into these molecules, which can significantly affect their biological activity .
Material Science
The compound finds applications in material science, particularly in the development of novel polymeric materials. The protected amine can be used to modify the surface properties of polymers, which can lead to the creation of new materials with specific characteristics such as increased durability or enhanced biocompatibility .
Chemical Synthesis
4-(BOC-Amino)-1-isopropylpiperidine: is a key intermediate in organic synthesis. It is used to introduce the piperidine moiety into larger molecules. Piperidine structures are common in many organic compounds, including pharmaceuticals, and the BOC group ensures that the piperidine nitrogen remains unreacted until the final deprotection step .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material when analyzing the composition of complex mixtures. Its well-defined structure and properties make it an ideal compound for calibrating analytical instruments like HPLC and mass spectrometers .
Chromatography
The tert-butyl carbamate group improves the volatility and stability of compounds, making tert-Butyl (1-isopropylpiperidin-4-yl)carbamate useful in gas chromatography as a derivatization agent. This allows for the separation and analysis of complex mixtures by improving the detection of compounds that are otherwise difficult to analyze .
Mécanisme D'action
Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, also known as 4-(BOC-Amino)-1-isopropylpiperidine, is an organic compound with a wide range of applications. It is commonly used as a pharmaceutical intermediate and a starting material for organic synthesis .
Target of Action
It is often used as an intermediate in the synthesis of potential drug molecules, such as anticancer drugs, neuroactive substances, and muscle relaxants . The specific targets would therefore depend on the final drug molecule that is synthesized.
Mode of Action
The interaction with its targets and the resulting changes would depend on the final drug molecule that it is used to synthesize .
Biochemical Pathways
As an intermediate in drug synthesis, the affected pathways would be determined by the final drug molecule .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final drug molecule it is used to synthesize .
Result of Action
As an intermediate in drug synthesis, the effects would be determined by the final drug molecule .
Action Environment
As an intermediate, these factors would be more relevant to the final drug molecule it is used to synthesize .
Propriétés
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate | |
CAS RN |
534595-37-4 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)






